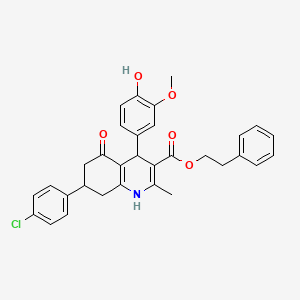![molecular formula C15H21ClN2O2 B5178448 1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5178448.png)
1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CEMPA, and it belongs to the class of piperazine derivatives. CEMPA has been studied for its ability to modulate various physiological and biochemical processes in the body.
Mecanismo De Acción
The mechanism of action of CEMPA is not fully understood. However, it is believed to work by modulating the activity of various receptors in the body. CEMPA has been shown to increase the binding affinity of dopamine D2 receptors, which may contribute to its antipsychotic effects. CEMPA has also been shown to bind to the sigma-1 receptor, which may contribute to its anxiolytic effects.
Biochemical and physiological effects:
CEMPA has been shown to have various biochemical and physiological effects in the body. It has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its antipsychotic effects. CEMPA has also been shown to increase serotonin release in the hippocampus, which may contribute to its antidepressant effects. Additionally, CEMPA has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CEMPA in lab experiments is that it has been extensively studied for its potential therapeutic applications. This means that there is a wealth of literature available on its effects and mechanisms of action. Additionally, CEMPA is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of using CEMPA in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for research on CEMPA. One area of research could focus on identifying the specific receptors and signaling pathways that are modulated by CEMPA. This could help to elucidate its mechanism of action and guide the development of more targeted therapies. Another area of research could focus on the potential use of CEMPA in combination with other drugs for the treatment of various conditions. Additionally, research could focus on the development of new derivatives of CEMPA with improved pharmacological properties.
Métodos De Síntesis
The synthesis method for CEMPA involves the reaction of 1-(2-chloro-5-methylphenoxy)acetyl chloride with 4-ethylpiperazine in the presence of a base. This reaction results in the formation of CEMPA as a white solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
CEMPA has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of various receptors in the body, including the dopamine D2 receptor, sigma-1 receptor, and serotonin 5-HT1A receptor. CEMPA has been studied for its potential use in the treatment of various conditions, including schizophrenia, depression, and anxiety disorders.
Propiedades
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-1-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-17-6-8-18(9-7-17)15(19)11-20-14-10-12(2)4-5-13(14)16/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKICVMLJSVGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-chloro-4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5178371.png)
![3-(4-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178379.png)

![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B5178413.png)
![5-[(2-biphenylylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178423.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)

![{2-iodo-6-methoxy-4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5178459.png)
![methyl 3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178461.png)

![1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5178477.png)
![N~2~-(4-fluorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5178483.png)

